molecular formula C21H20FN3O4 B2408206 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1210032-14-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Katalognummer B2408206
CAS-Nummer: 1210032-14-6
Molekulargewicht: 397.406
InChI-Schlüssel: UKRCHBFNGAXGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been identified as a novel GPR40 agonist with improved pharmacokinetic and safety profiles . GPR40 has become a new potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells with a low risk of hypoglycemia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .

Wissenschaftliche Forschungsanwendungen

B-Raf Inhibitory and Antiproliferative Activity

Research has identified novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives showing significant inhibitory activities against B-Raf(V600E) and anti-proliferation activities against human melanoma cell lines. These compounds, through the introduction of a 2,3-dihydrobenzo[b][1,4]dioxin structure, demonstrated enhanced bioactivity, indicating potential for future design of B-Raf inhibitors (Yang et al., 2012).

Anticancer Activity

The synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues and their evaluation against various cancer cell lines have been reported. These compounds have demonstrated significant anticancer activity, with specific compounds showing high activity against leukemia and melanoma cell lines, suggesting their potential as effective anticancer agents (Ahsan, 2012).

Antimycobacterial Evaluation

A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds showed moderate to high inhibitory activities, with specific derivatives identified as promising compounds due to their significant activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis (Ahsan et al., 2011).

Antifungal Leads Targeting Succinate Dehydrogenase

Novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety have been identified as effective antifungal agents targeting succinate dehydrogenase (SDH). These compounds exhibited excellent antifungal effects against various fungi, with certain derivatives outperforming standard fungicides. This research underscores the compound's potential in developing new fungicides with high efficacy and specificity (Wang et al., 2020).

Wirkmechanismus

This compound acts as a GPR40 agonist, enhancing glucose-stimulated insulin secretion in pancreatic β cells . This makes it a potential therapeutic target for the treatment of diabetes.

Zukünftige Richtungen

The future directions for this compound involve further development and testing. It has been identified as a promising candidate for further development due to its potent GPR40 agonistic activities, high selectivity against other fatty acid receptors, excellent pharmacokinetic properties, and significant glucose-lowering efficacy during an oral glucose tolerance test .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-2-9-27-19-13-25(16-6-3-14(22)4-7-16)24-20(19)21(26)23-15-5-8-17-18(12-15)29-11-10-28-17/h3-8,12-13H,2,9-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRCHBFNGAXGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.